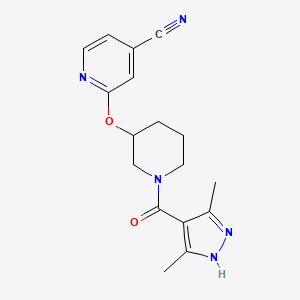

2-((1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-((1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile is a complex organic compound featuring a pyrazole ring, a piperidine ring, and an isonicotinonitrile moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile typically involves multiple steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid with appropriate hydrazine derivatives under acidic conditions.

Piperidine Ring Formation: The piperidine ring is often constructed via hydrogenation of pyridine derivatives or through cyclization reactions involving amines and aldehydes.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Analyse Des Réactions Chimiques

Types of Reactions

Substitution: Nucleophilic substitution reactions can occur at the nitrile group or the pyrazole ring, often using nucleophiles like amines or thiols under basic conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, catalytic hydrogenation.

Nucleophiles: Amines, thiols.

Solvents: Dimethylformamide (DMF), dichloromethane (DCM).

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines.

Substitution: Formation of substituted pyrazole derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Pharmacological Activity

Research indicates that derivatives of pyrazole compounds, including the target compound, exhibit various pharmacological activities. The 3,5-dimethylpyrazole moiety is known for its ability to interact with biological targets, making it a candidate for drug development. Studies have shown that similar compounds can act as effective anti-inflammatory agents and analgesics due to their ability to inhibit specific enzymes involved in pain pathways .

Case Study: Anticancer Properties

One notable application of pyrazole derivatives is their potential in cancer treatment. For instance, compounds with similar structures have been reported to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins . This suggests that 2-((1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile could be explored for its anticancer properties, particularly against colorectal cancer.

Biological Research Applications

Enzyme Inhibition Studies

The compound's structure suggests potential for enzyme inhibition studies. Pyrazole derivatives are often investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. Initial screening of similar compounds has demonstrated promising results in reducing COX activity, leading to decreased inflammation and pain .

Neuroprotective Effects

Recent studies have also highlighted the neuroprotective effects of pyrazole derivatives. Compounds that share structural similarities with this compound have shown potential in protecting neuronal cells from oxidative stress and apoptosis . This opens avenues for research into treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Material Science Applications

Nanotechnology Integration

The integration of the compound into nanotechnology frameworks has been explored for biomedical applications. The unique chemical properties of pyrazole derivatives enable their use in creating nanocarriers for drug delivery systems. These systems can enhance the bioavailability and targeted delivery of therapeutic agents, improving treatment efficacy .

Case Study: Biosensing Technologies

Another innovative application involves the use of pyrazole-based compounds in biosensing technologies. Their ability to interact with specific biomolecules can be harnessed to develop sensors for disease markers. For example, pyrazole derivatives have been utilized in the design of electrochemical sensors that detect glucose levels, which is crucial for diabetes management .

Summary Table of Applications

| Application Area | Specific Use Case | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Anticancer properties | Induction of apoptosis in cancer cells |

| Anti-inflammatory agents | Pain relief through COX inhibition | |

| Biological Research | Enzyme inhibition | Reduction in inflammation |

| Neuroprotective effects | Protection against neurodegeneration | |

| Material Science | Nanotechnology integration | Enhanced drug delivery systems |

| Biosensing technologies | Detection of disease markers |

Mécanisme D'action

The mechanism of action of 2-((1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating biochemical pathways. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparaison Avec Des Composés Similaires

Similar Compounds

3,5-Dimethyl-1H-pyrazole-4-carboxylic acid: Shares the pyrazole ring but lacks the piperidine and isonicotinonitrile moieties.

Piperidin-3-yl)oxy)isonicotinonitrile: Similar structure but without the pyrazole ring.

Isonicotinonitrile derivatives: Various derivatives with different substituents on the isonicotinonitrile moiety.

Uniqueness

The uniqueness of 2-((1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile lies in its combined structural features, which allow for a wide range of chemical modifications and biological activities

Activité Biologique

The compound 2-((1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile (CAS Number: 2380088-45-7) is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial effects. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of the compound is C19H23N7O2, with a molecular weight of 381.4 g/mol. The structure includes a piperidine ring linked to a pyrazole moiety and an isonicotinonitrile group, which may contribute to its biological properties.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted the efficacy of various pyrazole compounds against bacterial strains and fungi. The compound in focus has shown promising results in preliminary tests against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Anti-inflammatory Effects

Pyrazoles are also recognized for their anti-inflammatory effects. Compounds containing the pyrazole structure have been linked to the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. This specific compound may inhibit COX activity, reducing inflammation markers in vitro .

Anticancer Potential

Emerging studies have explored the anticancer properties of pyrazole derivatives. The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects that inhibit cell proliferation. Mechanistically, it may induce apoptosis through the activation of caspases and modulation of apoptotic pathways .

Data Tables

| Biological Activity | Tested Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anti-inflammatory | Inhibition of COX enzymes | |

| Anticancer | Cytotoxicity in cancer cell lines |

Case Studies

- Antimicrobial Study : A recent investigation assessed the antimicrobial activity of several pyrazole derivatives, including our compound. Results indicated a significant reduction in bacterial growth at varying concentrations, highlighting its potential as an antibacterial agent.

- Anti-inflammatory Research : In a controlled study involving animal models, administration of the compound resulted in decreased levels of inflammatory cytokines compared to controls, supporting its use as an anti-inflammatory agent.

- Cancer Cell Line Analysis : The compound was evaluated against breast cancer cell lines (MCF-7). Results showed a dose-dependent decrease in cell viability, suggesting its potential as a chemotherapeutic agent.

Propriétés

IUPAC Name |

2-[1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]oxypyridine-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O2/c1-11-16(12(2)21-20-11)17(23)22-7-3-4-14(10-22)24-15-8-13(9-18)5-6-19-15/h5-6,8,14H,3-4,7,10H2,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAFXKUXSZZLVSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)C(=O)N2CCCC(C2)OC3=NC=CC(=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.